molecular formula C6H5ClN2O3 B041990 2-Chloro-6-methoxy-3-nitropyridine CAS No. 38533-61-8

2-Chloro-6-methoxy-3-nitropyridine

Cat. No. B041990
CAS RN: 38533-61-8
M. Wt: 188.57 g/mol
InChI Key: DVRGUTNVDGIKTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of derivatives of 2-Chloro-6-methoxy-3-nitropyridine has been analyzed using X-ray diffraction and spectroscopic methods, revealing insights into their crystalline structures and molecular geometries. For instance, a study detailed the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrating the presence of hydrogen bond assemblies and weak aromatic π⋯π stacking interactions (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-6-methoxy-3-nitropyridine are diverse, ranging from nitration and methoxybenzylation to reactions with various hydroxy groups. These reactions are facilitated by the compound's active functional groups, allowing for the synthesis of a wide array of products. For example, 2-(4-Methoxybenzyloxy)-3-nitropyridine reacts with hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate to yield PMB ethers under mild conditions (Masakazu Nakano et al., 2001).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methoxy-3-nitropyridine and its derivatives, such as melting points and solubility, are crucial for their application in chemical synthesis. While specific data on 2-Chloro-6-methoxy-3-nitropyridine itself is limited, related compounds have been studied, offering insights into their behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-methoxy-3-nitropyridine, including reactivity and stability, are influenced by its functional groups. Nitration studies and vibrational spectroscopic analyses have provided valuable information on the electronic structure and potential reactivity of this compound and its derivatives. For instance, vibrational spectroscopic and structural investigations of 2-amino-6-methoxy-3-nitropyridine have shown significant non-linear optical activity, suggesting potential applications in new optical materials (S. Premkumar et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Chloro-6-methoxy-3-nitropyridine is utilized in the synthesis of various pyridine derivatives. For example, it has been used in the synthesis of 2-amino-3-nitropyridine-6-methoxy, with a high overall yield and purity. This process involves substitution, nitration, ammoniation, and oxidation steps (Fan Kai-qi, 2009). Similarly, it's used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, with the product's structure confirmed by various spectroscopic methods (C. Jun, 2007).

Chemical Reactions and Properties

  • The chemical is involved in oxidative methylamination reactions, where it undergoes dehydro-methylamination in specific conditions, highlighting its reactivity and potential use in various chemical synthesis processes (B. Szpakiewicz & Marian Wolniak, 1999). Furthermore, it's used in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, with its structure analyzed through X-ray and spectroscopic analysis, indicating its significance in advanced chemical studies (Marijana Jukić et al., 2010).

Molecular and Spectroscopic Studies

  • The compound is also a subject in vibrational spectroscopic and structural investigations, with a focus on its electronic properties and potential for non-linear optical activity. Such studies are crucial for understanding its behavior in various chemical environments and potential applications in optical materials (S. Premkumar et al., 2015).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The compound is used as a reactant in the Suzuki and Negishi couplings reaction and also as a fine chemical intermediate . It could potentially be used in the synthesis of other compounds, but specific future directions are not mentioned in the available resources.

properties

IUPAC Name

2-chloro-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGUTNVDGIKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191862
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-3-nitropyridine

CAS RN

38533-61-8
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-chloro-6-methoxy-3-nitropyridine
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Record name 2-CHLORO-6-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

143.6 g (one mole) of 2-chloro-6-methoxy-pyridine were added dropwise with stirring over one hour to a mixture of 1600 ml of concentrated sulfuric acid and 800 ml of fuming nitric acid cooled to 0° C. and the temperature was allowed to rise to 20° C. over three hours. The mixture was then stirred at 20° C. for three hours and was poured into 5000 g of crushed ice. The mixture was vacuum filtered and the product was washed with a large volume of water until acid free and dried to obtain 151-156 g (80-83% yield) of 2-chloro-3nitro-6-methoxy-pyridine in the form of yellow crystals melting at 67° to 69° C. with a purity of 84 to 85%.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
5000 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2 CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. aq. NaHCO3(2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. ag. NaHCO3 (2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
B Sharma, MK Yadav, MK Singh - Archives of Applied Science …, 2011 - researchgate.net
… Attempts have been made in the present work for the proper frequency assignments for the compound 2-Chloro-6-methoxy-3-nitropyridine from the theoretical IR and Raman spectra. …
Number of citations: 2 www.researchgate.net
G Velraj, S Soundharam, C Sridevi - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
… Bandana Sharma et al. also performed HF and DFT calculations for 2-chloro-6-methoxy-3-nitropyridine for the investigation of inter- and intra-molecular interactions [22]. Most recently, …
Number of citations: 9 www.sciencedirect.com
O Bande, P Herdewijn - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… Imidazopyridine 18 could be synthesized from 4-amino-2-chloro-6-methoxy-3-nitropyridine 17 by reduction of the nitro group followed by ring closure, as shown in Scheme 1. …
AG Arvanitis, CR Arnold, LW Fitzgerald… - Bioorganic & medicinal …, 2003 - Elsevier
… The commercially available 2-chloro-6-methoxy-3-nitropyridine 13 (14.83 g, 78.06 mmol) was heated with CuI (18.74 g, 95.23 mmol), KF (5.51 g, 95.25 mmol) and ClF 2 CO 2 Me (18.72 …
Number of citations: 17 www.sciencedirect.com
G Piersanti, L Giorgi, F Bartoccini, G Tarzia… - Organic & …, 2007 - pubs.rsc.org
The synthesis and the binding affinity for the putative adenosine receptor antagonist 6-methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d′]diimidazole (10) and 5-oxazol-2-yl-1H-…
Number of citations: 27 pubs.rsc.org
MN Naik, RB Jackson, J Stokes, RJ Swaby - Soil Biology and Biochemistry, 1972 - Elsevier
Attempts have been made to correlate the chemical structure of 38 pyridine derivatives, including two herbicides, picloram (Tordon) and Daxtron and a nitrification inhibitor (N-Serve), …
Number of citations: 38 www.sciencedirect.com
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
… 4-methylimidazole (8.5 g, 103 mmol) was added freshly powdered KOH (6.72 g, 120 mmol) in two portions under N 2 at 0 C, followed by addition of 2-chloro-6-methoxy-3-nitropyridine (…
Number of citations: 80 pubs.acs.org
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2002 - Taylor & Francis

The response-surface approach to QSARs attempts to model toxic potency of diverse groups of chemicals while avoiding problems associated with the identification of the …

Number of citations: 23 www.tandfonline.com
N Höfgen, H Stange, R Schindler… - Journal of medicinal …, 2010 - ACS Publications
… The mixture was stirred for 10 min, then 100 mmol of 2-chloro-6-methoxy-3-nitropyridine were added to the mixture. The resulting solution was stirred at room temperature for 2 h. The …
Number of citations: 76 pubs.acs.org
A Costescu, MV Diudea - Internet Electron. J. Mol. Des, 2006 - biochempress.com
Motivation. Considering the importance of quantitative structure–toxicity relationship (QSTR) studies in the field of aquatic toxicology from the viewpoint of ecological safety assessment, …
Number of citations: 12 biochempress.com

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